A Comprehensive Technical Guide to 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS: 123572-59-8): A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS: 123572-59-8): A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties are not mere decorations; they are powerful tools for modulating a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic character, thereby improving a drug candidate's membrane permeability and in-vivo half-life.[1][2]
This guide provides an in-depth technical overview of 2,4-Difluoro-5-(trifluoromethoxy)aniline, registered under CAS number 123572-59-8.[3][4][5] This compound is a highly functionalized aniline that serves as a versatile and valuable building block for researchers and scientists in pharmaceutical and materials science. Its unique trifecta of functionalities—a reactive aniline group for synthetic elaboration, two fluorine atoms on the aromatic ring to fine-tune electronics and binding interactions, and a metabolically robust trifluoromethoxy group—makes it a privileged scaffold for constructing complex and effective therapeutic agents.[6] We will explore its properties, synthesis, handling, and critical applications, providing the field-proven insights necessary for its effective utilization in research and development programs.
Physicochemical & Safety Profile
A thorough understanding of a compound's properties is fundamental to its successful application. The data presented below are compiled from verified supplier and safety documentation.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 123572-59-8 | [3][4] |
| Molecular Formula | C₇H₄F₅NO | [4] |
| Molecular Weight | 213.11 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Boiling Point | 198.5 °C at 760 mmHg | |
| Purity | Typically ≥97% | [3] |
| IUPAC Name | 2,4-difluoro-5-(trifluoromethoxy)aniline | [3][4] |
Safety & Handling
As with any specialized chemical reagent, proper handling of 2,4-Difluoro-5-(trifluoromethoxy)aniline is paramount for ensuring laboratory safety. The compound is classified with several hazards that necessitate careful management.
| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Recommended Storage & Handling Protocol:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[3] Keep in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
-
Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move the individual to fresh air. If swallowed, rinse mouth and call a physician.[7]
Proposed Synthesis Pathway
While multiple proprietary routes exist for the industrial production of this compound, a logical and common retrosynthetic approach can be proposed based on established organic chemistry principles. This multi-step synthesis demonstrates a plausible pathway for laboratory-scale preparation, emphasizing the causality behind each transformation.
Caption: Proposed two-step synthesis of 2,4-Difluoro-5-(trifluoromethoxy)aniline.
Experimental Causality:
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Step 1: Trifluoromethoxylation: The synthesis logically begins with a commercially available, highly activated nitrobenzene. The strong electron-withdrawing effect of the nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The trifluoromethoxide source substitutes one of the fluorine atoms, typically at the position most activated for substitution (para to the nitro group). The use of a copper catalyst is often necessary to facilitate this transformation.
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Step 2: Reduction: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, high-yielding, and clean method for this conversion.[10] The reaction conditions are generally mild and do not affect the other functional groups on the ring, ensuring the integrity of the final product.
Applications in Synthetic Chemistry & Drug Development
The true value of 2,4-Difluoro-5-(trifluoromethoxy)aniline lies in its utility as a versatile intermediate. The nucleophilic aniline group is a powerful handle for a wide array of chemical transformations that are central to the construction of pharmaceutical lead compounds.
Caption: Key synthetic transformations utilizing the aniline functional group.
Protocol Example: Amide Bond Formation
This protocol describes a general, self-validating procedure for synthesizing an amide derivative, a common structural motif in pharmaceuticals.
Objective: To synthesize N-(2,4-difluoro-5-(trifluoromethoxy)phenyl)acetamide.
Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-Difluoro-5-(trifluoromethoxy)aniline (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane or THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aniline spot/peak and the appearance of a new, less polar product spot/peak indicates reaction completion.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification & Confirmation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
This rigorous process of monitoring and characterization ensures the identity and purity of the resulting compound, reflecting a trustworthy and scientifically sound experimental design.
Conclusion
2,4-Difluoro-5-(trifluoromethoxy)aniline is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged functional groups provide a unique combination of reactivity, metabolic stability, and modulatory electronic effects. For researchers aiming to synthesize novel kinase inhibitors, GPCR modulators, or other complex molecular architectures, this compound represents a strategically advantageous starting point. By understanding its properties, synthesis, and reactive potential, scientists can fully leverage its capabilities to accelerate the development of next-generation therapeutics.
References
-
2,4-Difluoro-5-(trifluoromethoxy)aniline | 123572-59-8. Ambeed, Inc.
-
Product information, 2,4-Difluoro-5-(trifluoromethoxy)aniline. P&S Chemicals.
-
2,4-Difluoro-5-(trifluoromethoxy)aniline | 123572-59-8. ChemScene LLC.
-
2,4-difluoro-5-(trifluoromethoxy)aniline | 123572-59-8. Xi'an Acco PharmaTech Co., Ltd.
-
SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethoxy)aniline. Fisher Scientific.
-
2,4-dichloro-5-(trifluoromethoxy)aniline. ChemicalBook.
-
SAFETY DATA SHEET - 3,5-Difluoroaniline. Fisher Scientific.
-
2,4-Difluoroaniline | 367-25-9. ChemicalBook.
-
2,4-Difluoro-3-(trifluoromethyl)aniline Safety Data Sheet. Apollo Scientific.
-
2,4-DIFLUORO ANILINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
-
The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. Synthonix.
-
Method of preparing 2,4-difluoroaniline. Google Patents.
-
What are the applications of 2-fluoro-5-(trifluoromethyl) aniline?. Guidechem.
-
MSDS of 2,4-difluoro-5-(trifluoromethoxy)aniline. Capot Chemical.
-
2-Fluoro-5-(trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information.
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
2,4-difluoro-5-(trifluoromethoxy)aniline. Aromsyn Co., Ltd.
-
Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH).
-
Exploring 2-Fluoro-5-(trifluoromethyl)aniline: A Key Pharmaceutical Intermediate. LinkedIn.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Difluoro-5-(trifluoromethoxy)aniline | 123572-59-8 [sigmaaldrich.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 2,4-difluoro-5-(trifluoromethoxy)aniline|123572-59-8-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 6. 123572-59-8 | 2,4-difluoro-5-(trifluoromethoxy)aniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
Figure 1. Structure of 2,4-Difluoro-5-(trifluoromethoxy)aniline with fluorine atoms numbered for NMR assignment.
